molecular formula C15H17N3O2 B2983052 [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1428107-13-4

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2983052
CAS No.: 1428107-13-4
M. Wt: 271.32
InChI Key: HQXUTXWPWNNLQZ-UHFFFAOYSA-N
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Description

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate: is a complex organic compound featuring both pyrrolidine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrrole-2-carboxylate moiety through a condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

  • [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1H-pyrrole-2-carboxylate
  • [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-indole-2-carboxylate

Uniqueness: The presence of both pyrrolidine and pyrrole moieties in [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate provides a unique combination of structural features that can enhance its reactivity and binding affinity compared to similar compounds. This dual functionality allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methyl 4-cyano-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-6-18-7-4-5-13(18)11-20-15(19)14-8-12(9-16)10-17(14)2/h1,8,10,13H,4-7,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXUTXWPWNNLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OCC2CCCN2CC#C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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